3-(Oxetan-3-ylamino)-2-phenylpropanoic acid
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Overview
Description
- The oxetane ring is a four-membered saturated heterocycle with an oxygen atom, while the amino acid portion contributes to its biological relevance.
- This compound has attracted interest due to its potential applications in various fields.
3-(Oxetan-3-ylamino)-2-phenylpropanoic acid: is a heterocyclic amino acid derivative containing both an oxetane ring and an amino acid functionality.
Preparation Methods
- The synthetic route for this compound involves several steps:
- Start with (N-Boc-azetidin-3-ylidene)acetate , which can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Perform an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Similarly, obtain methyl 2-(oxetan-3-ylidene)acetate and react it with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from corresponding brominated pyrazole–azetidine hybrids with boronic acids .
Chemical Reactions Analysis
- Common reagents include NH-heterocycles, boronic acids, and appropriate catalysts.
- Major products are the functionalized azetidine and oxetane derivatives.
3-(Oxetan-3-ylamino)-2-phenylpropanoic acid: can undergo various reactions, including:
Scientific Research Applications
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigating its biological activities and potential as a pharmacophore.
Medicine: Exploring its therapeutic applications.
Industry: Utilization in drug discovery and materials science.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, further research could highlight its uniqueness and comparative features.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(oxetan-3-ylamino)-2-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11(6-13-10-7-16-8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
InChI Key |
WUQCFZQVAFKUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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